Cas no 391887-58-4 (N-{4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}-3,4-dimethoxybenzamide)

N-{4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}-3,4-dimethoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-{4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}-3,4-dimethoxybenzamide
- N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide
- AKOS024268863
- N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide
- F0475-0256
- N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide
- Oprea1_114497
- 391887-58-4
-
- インチ: 1S/C18H17BrN4O3S/c1-25-14-8-3-11(9-15(14)26-2)17(24)20-10-16-21-22-18(27)23(16)13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,24)(H,22,27)
- InChIKey: IGYRDMGEZACCDA-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)N1C(NN=C1CNC(C1C=CC(=C(C=1)OC)OC)=O)=S
計算された属性
- せいみつぶんしりょう: 448.02047g/mol
- どういたいしつりょう: 448.02047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 583
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
N-{4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}-3,4-dimethoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0475-0256-1mg |
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide |
391887-58-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0475-0256-2mg |
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide |
391887-58-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0475-0256-10μmol |
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide |
391887-58-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0475-0256-5mg |
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide |
391887-58-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0475-0256-15mg |
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide |
391887-58-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0475-0256-20mg |
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide |
391887-58-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0475-0256-75mg |
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide |
391887-58-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0475-0256-30mg |
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide |
391887-58-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0475-0256-10mg |
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide |
391887-58-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0475-0256-25mg |
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide |
391887-58-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-{4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}-3,4-dimethoxybenzamide 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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N-{4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}-3,4-dimethoxybenzamideに関する追加情報
Comprehensive Analysis of N-{4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}-3,4-dimethoxybenzamide (CAS 391887-58-4)
The compound N-{4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}-3,4-dimethoxybenzamide, identified by its CAS number 391887-58-4, represents a sophisticated heterocyclic molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure combines a 1,2,4-triazole core with a 4-bromophenyl group and a 3,4-dimethoxybenzamide moiety, making it a subject of interest for drug discovery and enzyme inhibition studies. Researchers are particularly intrigued by its sulfanylidene functional group, which may contribute to unique binding properties in biological systems.
In recent years, the scientific community has shown growing interest in triazole derivatives due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the bromophenyl group in this compound enhances its lipophilicity, potentially improving membrane permeability—a critical factor in drug design. Meanwhile, the dimethoxybenzamide segment could offer hydrogen-bonding interactions, a feature often exploited in kinase inhibitor development. These attributes align with current trends in targeted therapy and precision medicine, addressing frequent search queries about "novel heterocyclic compounds for cancer treatment" or "small molecule modulators of protein-protein interactions."
From a synthetic chemistry perspective, CAS 391887-58-4 showcases remarkable structural complexity that challenges modern organic synthesis methodologies. The 1,2,4-triazol-3-ylmethyl bridge between aromatic systems presents interesting opportunities for structure-activity relationship (SAR) studies. Computational chemists frequently investigate such compounds using molecular docking simulations and quantitative structure-activity relationship (QSAR) models—topics that consistently rank high in academic search engines. The compound's potential as a scaffold for fragment-based drug discovery makes it relevant to contemporary discussions about accelerating drug development timelines.
The sulfanylidene (C=S) group in this molecule deserves special attention, as thiocarbonyl compounds are gaining recognition for their role in covalent inhibitor design. This feature responds to increasing Google searches about "reversible covalent drugs" and "warhead chemistry in medicinal compounds." Furthermore, the 4-bromophenyl substitution pattern matches growing interest in halogen bonding interactions—a hot topic in chemical biology forums and PubMed searches. These characteristics position 391887-58-4 as a compelling case study for academic courses covering advanced medicinal chemistry principles.
Analytical characterization of this compound involves sophisticated techniques like high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy, addressing common researcher queries about "structural elucidation of complex heterocycles." The dimethoxybenzamide portion contributes distinct spectroscopic signatures, while the bromine atom offers convenient handles for X-ray crystallography studies—another frequently searched topic among crystallographers. Such analytical challenges resonate with current scientific discussions about structure determination of bioactive molecules.
In material science applications, the conjugated system of N-{4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}-3,4-dimethoxybenzamide suggests possible photophysical properties worth investigating. The compound's potential in organic electronics or as a fluorescent probe aligns with trending searches about "small molecule sensors" and "functional materials design." This dual applicability in life sciences and materials research exemplifies the interdisciplinary nature of modern chemical innovation.
From a safety and handling perspective, while not classified as hazardous, proper laboratory protocols should be followed when working with CAS 391887-58-4, especially considering its brominated aromatic component. This practical consideration addresses common workplace safety questions in research laboratories. The compound's stability profile and storage conditions represent additional points of interest for industrial chemists and compound management specialists.
The patent landscape surrounding 1,2,4-triazole derivatives suggests competitive activity in this chemical space, with particular attention to kinase inhibitors and antimicrobial agents. Intellectual property researchers often search for "novel triazole patents" or "bromophenyl-containing drug candidates," making this compound relevant to technology transfer discussions. Its structural features may inspire new claims in pharmaceutical composition patents, especially given current industry focus on allosteric modulators and protein degradation technologies.
In conclusion, N-{4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}-3,4-dimethoxybenzamide (391887-58-4) embodies multiple attributes that intersect with cutting-edge research priorities. Its complex architecture offers rich opportunities for medicinal chemistry optimization, while its physicochemical properties invite exploration across multiple scientific disciplines. As the pharmaceutical industry increasingly values multifunctional scaffolds, compounds like this will likely remain at the forefront of both academic inquiry and industrial development.
391887-58-4 (N-{4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}-3,4-dimethoxybenzamide) 関連製品
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